molecular formula C7H13ClO2 B052785 3-Methylpentyl carbonochloridate CAS No. 1215109-09-3

3-Methylpentyl carbonochloridate

Cat. No.: B052785
CAS No.: 1215109-09-3
M. Wt: 164.63 g/mol
InChI Key: ZSEUJMFAOMCZEP-UHFFFAOYSA-N
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Description

3-Methylpentyl carbonochloridate is an organic compound with the molecular formula C7H13ClO2. It is a colorless oil that is used as an intermediate in various chemical reactions. This compound is known for its role in the synthesis of other chemical compounds, particularly in the preparation of azidoformates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentyl carbonochloridate can be synthesized through the reaction of 3-methylpentanol with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene. The general reaction is as follows: [ \text{3-Methylpentanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The process ensures high yield and purity of the product. The compound is often stored under an inert atmosphere at low temperatures to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentyl carbonochloridate primarily undergoes substitution reactions due to the presence of the carbonochloridate group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

Common Reagents and Conditions:

    Amines: Reacts to form carbamates under mild conditions.

    Alcohols: Forms carbonates in the presence of a base.

    Thiols: Produces thiocarbonates under basic conditions.

Major Products Formed:

    Carbamates: Formed from the reaction with amines.

    Carbonates: Result from the reaction with alcohols.

    Thiocarbonates: Produced from the reaction with thiols.

Scientific Research Applications

3-Methylpentyl carbonochloridate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylpentyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as an intermediate in chemical synthesis.

Comparison with Similar Compounds

    2-Methylpentyl carbonochloridate: An isomer with similar reactivity but different physical properties.

    3-Methylbutyl carbonochloridate: Another related compound with a shorter carbon chain.

Uniqueness: 3-Methylpentyl carbonochloridate is unique due to its specific carbon chain length and the position of the methyl group, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of certain azidoformates and other specialized compounds.

Properties

IUPAC Name

3-methylpentyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-6(2)4-5-10-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEUJMFAOMCZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215109-09-3
Record name 3-Methylpentyl Chloroformate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9SSH862KV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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